![molecular formula C26H26N4O3 B2586921 N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251571-97-7](/img/structure/B2586921.png)
N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indazole ring, a propionamide group, and an ethylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring, a bicyclic structure containing nitrogen, would likely play a significant role in the compound’s overall structure and properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis or reduction, while the indazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Scientific Research Applications
Drug Design and Development
This compound, with its complex structure, may serve as a key intermediate in the synthesis of various pharmacologically active molecules. Its piperidine moiety is a common feature in many drugs, indicating its potential use in the development of new therapeutic agents . The presence of multiple functional groups allows for further modifications, enhancing its utility in medicinal chemistry.
Synthetic Chemistry Research
As a synthetic organic compound, it can be employed in research focused on reaction mechanisms and synthetic method development . Its synthesis involves multiple steps that can be optimized and studied, contributing to the field of organic synthesis .
Computational Chemistry Studies
With a complex structure, this compound is an excellent candidate for computational modeling to predict its physical and chemical properties. Studies could include density functional theory (DFT) calculations to understand its electronic structure and reactivity .
Mechanism of Action
Amines
This compound contains an amine group, which is a functional group that consists of a nitrogen atom bonded to hydrogen atoms, alkyl groups, aryl groups, or a combination of these. Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . They are prevalent in a wide range of biological compounds, including neurotransmitters like dopamine and serotonin, and are known to participate in a variety of biological reactions.
Indole Derivatives
This compound appears to contain an indole moiety. Indole derivatives are significant in many natural products and drugs, and they play a crucial role in cell biology . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Safety and Hazards
properties
IUPAC Name |
N-[1-[2-(2-ethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-3-18-10-8-9-13-22(18)28-25(32)17-29-23-15-14-19(27-24(31)4-2)16-21(23)26(33)30(29)20-11-6-5-7-12-20/h5-16H,3-4,17H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBIJLJGTYXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)NC(=O)CC)C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide |
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